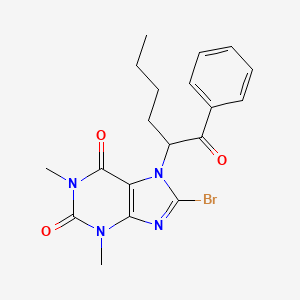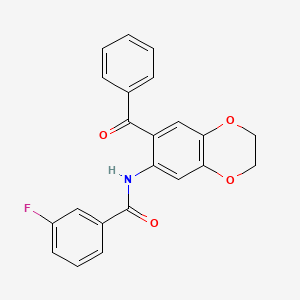![molecular formula C16H15BrN2O5 B11483667 Ethyl 4-{[{[(5-bromofuran-2-yl)methyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B11483667.png)
Ethyl 4-{[{[(5-bromofuran-2-yl)methyl]amino}(oxo)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-({[(5-BROMOFURAN-2-YL)METHYL]CARBAMOYL}FORMAMIDO)BENZOATE: is a complex organic compound that features a benzoate ester linked to a brominated furan ring through a carbamoylformamido bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-({[(5-BROMOFURAN-2-YL)METHYL]CARBAMOYL}FORMAMIDO)BENZOATE typically involves multiple steps:
Bromination of Furan: The initial step involves the bromination of furan to produce 5-bromofuran.
Formation of Carbamoyl Intermediate: The brominated furan is then reacted with a suitable carbamoylating agent to form the 5-bromofuran-2-ylmethyl carbamate.
Coupling with Benzoate: The final step involves coupling the carbamate intermediate with ethyl 4-formamidobenzoate under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent purification protocols.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamoyl and formamido groups, potentially yielding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Amine derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology:
Drug Development:
Medicine:
Therapeutic Agents: Research into its potential as a therapeutic agent for various diseases.
Industry:
Material Science: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which ETHYL 4-({[(5-BROMOFURAN-2-YL)METHYL]CARBAMOYL}FORMAMIDO)BENZOATE exerts its effects is not fully understood. it is believed to interact with specific molecular targets through its functional groups. The brominated furan ring and carbamoylformamido bridge may play key roles in binding to biological molecules, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
- ETHYL 4-({[(5-CHLOROFURAN-2-YL)METHYL]CARBAMOYL}FORMAMIDO)BENZOATE
- ETHYL 4-({[(5-IODOFURAN-2-YL)METHYL]CARBAMOYL}FORMAMIDO)BENZOATE
Uniqueness:
- Bromine Substitution: The presence of a bromine atom in ETHYL 4-({[(5-BROMOFURAN-2-YL)METHYL]CARBAMOYL}FORMAMIDO)BENZOATE imparts unique reactivity and potential biological activity compared to its chloro and iodo analogs.
- Functional Groups: The combination of carbamoyl and formamido groups provides multiple sites for interaction with biological targets, enhancing its versatility in research applications.
Properties
Molecular Formula |
C16H15BrN2O5 |
|---|---|
Molecular Weight |
395.20 g/mol |
IUPAC Name |
ethyl 4-[[2-[(5-bromofuran-2-yl)methylamino]-2-oxoacetyl]amino]benzoate |
InChI |
InChI=1S/C16H15BrN2O5/c1-2-23-16(22)10-3-5-11(6-4-10)19-15(21)14(20)18-9-12-7-8-13(17)24-12/h3-8H,2,9H2,1H3,(H,18,20)(H,19,21) |
InChI Key |
ACXPOCGVTNVBMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrimido[4,5-d]pyrimidin-4(1H)-one, 6-cyclopentyl-2,3,5,6,7,8-hexahydro-1-(phenylmethyl)-2-thioxo-](/img/structure/B11483585.png)
![diethyl (2E)-2-[(1-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enedioate](/img/structure/B11483586.png)
![N-(2-{[(2,6-difluorophenyl)carbonyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11483592.png)
![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B11483594.png)

![1-[4-(3,4-dimethoxyphenyl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11483611.png)
![N,N'-{propane-1,3-diylbis[oxy(3-methoxybenzene-4,1-diyl)]}bis(3,4,5-trimethoxybenzamide)](/img/structure/B11483615.png)
![3-(5-Bromofuran-2-yl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B11483616.png)
![3-(1,3-benzodioxol-5-yl)-N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11483620.png)
![3-(1,3-benzodioxol-5-yl)-N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11483628.png)

![9-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione](/img/structure/B11483646.png)
![2-{2-[(formylamino)methyl]-1H-benzimidazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11483647.png)
![N-(4-acetylphenyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11483652.png)
